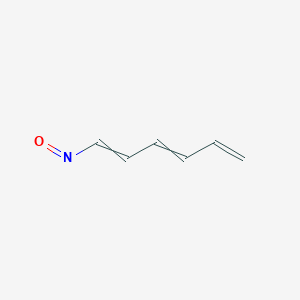

1-Nitrosohexa-1,3,5-triene

Description

Structure

3D Structure

Properties

CAS No. |

113578-08-8 |

|---|---|

Molecular Formula |

C6H7NO |

Molecular Weight |

109.13 g/mol |

IUPAC Name |

1-nitrosohexa-1,3,5-triene |

InChI |

InChI=1S/C6H7NO/c1-2-3-4-5-6-7-8/h2-6H,1H2 |

InChI Key |

FSTGMRRTIUZIFC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CC=CN=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Nitrosohexa 1,3,5 Triene Precursors and Analogues

Strategies for In Situ Generation of Highly Reactive Nitrosoalkenes

The controlled, on-demand generation of nitrosoalkenes is paramount for their successful application in synthesis. Methodologies have evolved from harsh elimination conditions to milder, more controlled protocols that enhance yield and selectivity.

A conventional and widely utilized method for generating conjugated nitrosoalkenes involves the base-promoted 1,4-elimination of α-heteroatom-substituted oximes, most commonly α-halo oximes. arkat-usa.org In this approach, a base facilitates a deprotonation/halide elimination cascade to produce the transient vinylnitroso species. nih.govbeilstein-journals.org This pathway is generally favored over a direct nucleophilic substitution (SN2) mechanism.

While effective, a primary drawback of using α-halo oximes with a strong base is that the nitrosoalkenes are often generated very quickly, leading to high stationary concentrations that can promote undesirable polymerization and side reactions. nih.govbeilstein-journals.org To address this, innovations have focused on precursors that allow for a more controlled and slower release of the reactive species. A significant advancement was the use of α-halo-O-silyloximes. These derivatives react with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to generate the nitrosoalkene under milder conditions, allowing for better control over the reaction rate. nih.gov

Table 1: Comparison of Precursors for Nitrosoalkene Generation via Elimination

| Precursor Type | Reagent/Condition | Generation Rate | Key Characteristics | Reference |

|---|---|---|---|---|

| α-Halo Oxime | Inorganic Base (e.g., Na₂CO₃) | Fast | Conventional method; high concentration can lead to polymerization. | beilstein-journals.org |

| α-Halo-O-silyloxime | Fluoride Source (e.g., TBAF) | Slow / Controlled | Milder conditions; rate can be tuned by silyl (B83357) group bulkiness. | nih.gov |

| α-Bromo Oxime | Base (e.g., butyllithium (B86547) with nucleophile) | Fast | Requires a large excess of nucleophile/base. | nih.gov |

Catalytic oxidation offers a powerful and often milder alternative for generating nitroso species. This approach avoids the need for pre-functionalized halo-substrates and instead utilizes more readily available hydroxylamine (B1172632) and hydroxamic acid precursors.

The controlled oxidation of N-substituted hydroxylamines is a direct route to the corresponding nitroso compounds. nih.gov Various catalytic systems have been developed for this purpose. For instance, copper-catalyzed aerobic oxidation provides an efficient and sustainable method for accessing a range of nitroso compounds from N-substituted hydroxylamines under mild conditions. nih.gov More recently, nanohybrid catalysts, such as gold nanoparticles supported on carbon nanotubes, have been employed for the aerobic oxidation of hydroxylamines, selectively producing nitroso derivatives from aliphatic precursors at room temperature. mdpi.com

Similarly, the oxidation of hydroxamic acids generates highly reactive acylnitroso intermediates. These species are potent dienophiles and ene-ophiles, readily participating in cycloaddition and amidation reactions. nih.govoup.com Environmentally benign catalytic systems using abundant transition metals have been a focus of research. Copper chloride, in the presence of air as the terminal oxidant, effectively catalyzes the formation of transient acylnitroso species, which can be trapped in situ. nih.govacs.org Ruthenium-based catalysts have also been developed for the oxidation of hydroxamic acids, typically using hydrogen peroxide as the oxidant, to generate acylnitroso intermediates for use in hetero-Diels–Alder reactions. rsc.orgresearchgate.net

Table 2: Selected Catalytic Systems for Oxidation to Nitroso Species

| Precursor | Catalyst System | Oxidant | Generated Intermediate | Reference |

|---|---|---|---|---|

| N-Substituted Hydroxylamine | Copper(I) or (II) | Air (O₂) | Nitroso Compound | nih.gov |

| Hydroxamic Acid | CuCl₂ | Air (O₂) | Acylnitroso Species | nih.govacs.org |

| Hydroxamic Acid | Ruthenium-salen Complex | Various | Acylnitroso Species | rsc.org |

| Aromatic Hydroxylamine | Ferric Chloride (FeCl₃) | - | Nitrosoarene | nih.gov |

| Aliphatic Hydroxylamine | Gold Nanoparticles (AuCNT) | Air (O₂) | Nitrosoalkane | mdpi.com |

Beyond classical elimination and oxidation routes, researchers have devised other novel precursors for conjugated nitroso compounds. N,N-bis(silyloxy)enamines, sometimes referred to as nitrosoacetals, serve as stable sources of nitrosoalkenes. beilstein-journals.org These precursors are generated from aliphatic nitro compounds and react smoothly with reagents like TBAF or DBU to release the desired nitrosoalkene intermediate for subsequent reactions. beilstein-journals.org Another emerging class of precursors are N-siloxysulfonamides, which have been used to generate unsaturated nitroso compounds like nitrosoallenes. beilstein-journals.org

Catalytic Oxidation of Hydroxylamines and Hydroxamic Acids

Challenges and Innovations in Handling Transient Conjugated Nitroso Intermediates

The principal challenge in working with conjugated nitrosoalkenes is their profound instability. nih.gov They are highly reactive electrophiles and heterodienes that can rapidly polymerize or engage in other decomposition pathways if not immediately consumed in a desired reaction. researchgate.net Many nitrosoalkenes are so transient that their presence is only inferred from trapping experiments or detected by the appearance of a characteristic, fleeting blue color in the reaction mixture.

Key innovations in handling these intermediates are intrinsically linked to the synthetic methods used for their generation. The development of precursors that provide slow, controlled generation of the nitrosoalkene, such as the α-halo-O-silyloximes mentioned previously, represents a major advance. nih.gov This strategy maintains a low, steady-state concentration of the reactive intermediate, minimizing self-reaction and polymerization.

The overarching strategy for harnessing their reactivity is in situ trapping. By generating the nitrosoalkene in the presence of a suitable reaction partner (a nucleophile for Michael additions or a diene/dienophile for cycloadditions), the transient species is consumed as it is formed. rsc.orgresearchgate.netresearchgate.net This "generate-and-trap" approach is essential for achieving high yields and preventing the formation of complex side products.

Flow Chemistry Approaches for Enhanced Control and Yields of Reactive Species

Flow chemistry has emerged as a powerful technology for managing reactions that involve hazardous or highly reactive intermediates. researchgate.netwuxiapptec.com By performing reactions in miniaturized, continuous-flow systems rather than in large-scale batches, chemists can exert precise control over reaction parameters such as temperature, pressure, mixing, and residence time. wuxiapptec.combohrium.com

These features are exceptionally well-suited to the challenges posed by transient conjugated nitroso species. The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, safely containing the exothermicity of many generation and trapping reactions. bohrium.com Reagents can be mixed rapidly and efficiently, and the residence time of the reactive intermediate in the reactor can be precisely controlled, often on the order of seconds or minutes. bohrium.com

This "make-and-use" approach, where a small amount of the reactive nitroso species is continuously generated and immediately reacted downstream, significantly enhances safety and often improves yields by minimizing decomposition and side reactions. researchgate.netwuxiapptec.com While specific flow syntheses of 1-nitrosohexa-1,3,5-triene are not widely reported, established flow procedures for generating other reactive nitroso compounds, such as nitrosoarenes via photochemical rearrangement or N-nitrosamines via electrochemical methods, demonstrate the profound potential of this technology. nih.govresearchgate.netacs.org The ability to safely generate and immediately use these intermediates makes flow chemistry a critical tool for unlocking their synthetic potential. chimia.ch

Table 3: Comparison of Batch vs. Flow Chemistry for Handling Reactive Intermediates

| Parameter | Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes of reactive species. | Enhanced safety; only small amounts generated at any time. | wuxiapptec.com |

| Heat Transfer | Often poor, risk of thermal runaway. | Excellent, due to high surface-area-to-volume ratio. | bohrium.com |

| Control | Difficult to precisely control mixing and temperature gradients. | Precise control over residence time, temperature, and mixing. | wuxiapptec.combohrium.com |

| Yield/Selectivity | Can be lower due to side reactions and decomposition. | Often higher due to minimized side reactions. | schenautomacao.com.br |

| Scalability | Often challenging and requires process redesign. | More straightforward by running the system for a longer time. | acs.org |

Computational and Theoretical Chemistry Studies of 1 Nitrosohexa 1,3,5 Triene and Analogues

Density Functional Theory (DFT) Applications for Mechanistic Elucidation

Density Functional Theory (DFT) has become a cornerstone for elucidating the complex reaction mechanisms of conjugated nitrosoalkenes. These methods are frequently used to map out the pathways of reactions, particularly pericyclic reactions like the hetero-Diels-Alder (HDA) reaction, where nitrosoalkenes act as potent heterodienes. researchgate.netscispace.com

Studies on analogues such as α-nitrosostyrene and ethyl nitrosoacrylate demonstrate that DFT calculations can accurately predict the high periselectivity and regioselectivity observed in their cycloaddition reactions. nih.govfrontiersin.org For instance, in the reaction of α-nitrosoalkenes with thiochalcones, DFT calculations at the PBE0-GD3BJ/def2-TZVP level revealed that out of eight possible constitutional isomers, only one is predominantly formed. nih.govresearchgate.net This outcome is attributed to kinetic control, where the transition state leading to the observed product is significantly lower in energy than any alternative pathways. scispace.comnih.gov

DFT has also been employed to investigate the stepwise mechanisms of other reactions, such as the nitroso-ene reaction, which is proposed to proceed through polarized diradical intermediates. researchgate.net Furthermore, DFT calculations have been crucial in understanding the reduction mechanisms of nitro and nitroso compounds, identifying rate-limiting steps, and characterizing intermediates along the reaction coordinate. nih.govacs.org For example, in the iron-catalyzed reduction of nitro compounds, DFT calculations showed that the hydride transfer to the nitro group is the rate-limiting step and that the subsequently formed nitroso intermediate is a very short-lived species. nih.govacs.org

The choice of functional and basis set is critical for obtaining accurate results. Common combinations include B3LYP, M06-2X, and PBE0 functionals with basis sets like 6-31G(d,p) or def2-TZVP, often coupled with a solvation model to better represent experimental conditions. researchgate.netuc.ptnih.gov

Frontier Molecular Orbital (FMO) Theory as a Predictive Tool for Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative and quantitative tool for predicting the reactivity and selectivity of nitrosoalkenes. wikipedia.orglibretexts.org This theory posits that the primary interactions governing a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org

For conjugated nitrosoalkenes, their electron-deficient nature typically means they act as heterodienes in inverse electron-demand hetero-Diels-Alder reactions. frontiersin.orguc.pt In these reactions, the controlling interaction is between the LUMO of the nitrosoalkene and the HOMO of the dienophile (e.g., an electron-rich alkene or a five-membered heterocycle like pyrrole (B145914) or indole). frontiersin.orguc.pt The energy gap (ΔE) between these frontier orbitals is inversely related to the reaction rate; a smaller gap indicates a more facile reaction.

FMO analysis successfully rationalizes the observed regioselectivity. frontiersin.orguc.pt The reaction is predicted to occur between the atoms with the largest orbital coefficients in the respective frontier orbitals. uc.pt Theoretical studies on ethyl nitrosoacrylate reacting with various heterocycles confirmed that the cycloadditions are controlled by the LUMO(nitrosoalkene)-HOMO(heterocycle) interaction. frontiersin.orguc.pt

Below is a table summarizing calculated HOMO-LUMO energies for ethyl nitrosoacrylate and various dienophiles, illustrating the controlling orbital interactions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | ΔE (LUMOnitrosoalkene - HOMOdienophile) (eV) | ΔE (HOMOnitrosoalkene - LUMOdienophile) (eV) | Reference |

|---|---|---|---|---|---|

| Ethyl Nitrosoacrylate (2a) | -11.41 | -2.33 | - | - | frontiersin.orguc.pt |

| Pyrrole | -10.32 | 5.19 | 7.99 | 16.60 | frontiersin.orguc.pt |

| Indole (B1671886) | -9.87 | 4.16 | 7.54 | 15.57 | frontiersin.orguc.pt |

| 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole | -9.10 | 2.63 | 6.77 | 14.03 | frontiersin.orguc.pt |

Data calculated at the HF/6-31G(d,p) level of theory. frontiersin.orguc.pt The smaller energy gap for the LUMO(nitrosoalkene)-HOMO(dienophile) interaction confirms it as the controlling factor.

Analysis of Potential Energy Surfaces and Activation Barriers

The study of potential energy surfaces (PES) and the calculation of activation barriers (energy thresholds) are fundamental to understanding reaction kinetics. catalysis.bloglibretexts.org For reactions involving 1-nitrosohexa-1,3,5-triene analogues, computational methods are used to locate transition state structures—the highest energy points along a reaction coordinate—and calculate their energies relative to the reactants. libretexts.orgresearchgate.net

In the hetero-Diels-Alder reaction between α-nitrosoalkenes and thiochalcones, high-level DFT calculations showed the process to be kinetically controlled, meaning the product distribution is determined by the relative heights of the activation barriers rather than the thermodynamic stability of the products. scispace.comnih.gov The calculated activation barriers for the formation of the observed 4H-1,5,2-oxathiazine adduct were significantly lower than those for any other regio- or periselective pathway. nih.gov

Similarly, in the reductive functionalization of nitro compounds, DFT calculations identified the activation barrier for the initial hydride transfer as the rate-limiting step of the entire catalytic cycle. nih.govacs.org The calculated barrier of 19.8 kcal/mol for the reaction of an iron-hydride complex with 2-nitropropane (B154153) was consistent with experimental kinetic analysis. nih.gov In contrast, the subsequent hydride transfer to the nitroso intermediate had a much lower activation barrier of 15.8 kcal/mol, explaining why this intermediate does not accumulate during the reaction. acs.org

The following table presents calculated activation barriers for reactions involving nitroso intermediates.

| Reaction | Reactants | Calculated Activation Barrier (ΔG‡) | Computational Method | Reference |

|---|---|---|---|---|

| Hydride Transfer (Rate-Limiting Step) | Iron-hydride complex + 2-Nitropropane | 19.8 kcal/mol | DFT | nih.gov |

| Hydride Transfer | Iron-hydride complex + Nitroso intermediate | 15.8 kcal/mol | DFT | acs.org |

| Nitroso-Ene Cyclization (C-N bond formation) | Nitroso compound + Alkene | Rate-determining step | UB3LYP, CASPT2 | researchgate.net |

| DNA Adduct Formation (SN2) | Diazonium ion + Guanine | ~14-15 kcal/mol | Quantum Chemical | frontiersin.org |

Modeling of Solvation Effects and Catalytic Influences on Reactivity

The reactivity of chemical species can be significantly altered by their environment. Computational models are therefore essential to account for the influence of solvents and catalysts.

Solvation effects are commonly modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.gov These models treat the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution. For instance, in a study rationalizing the regioselectivity of a nitroso-Diels-Alder reaction, calculations were performed using a PCM model for dichloromethane (B109758) (DCM) to mimic the experimental solvent conditions. researchgate.net In another study, the Integral Equation Formalism PCM (IEFPCM) was used to find that activation enthalpies for the cyclization of aromatic nitroso oxides increase with solvent polarity. researchgate.net

Catalytic influences are also a key area of computational investigation. Catalysts function by providing an alternative reaction pathway with a lower activation barrier. catalysis.blog DFT studies have been instrumental in understanding how catalysts mediate reactions of nitroso compounds. For example, the mechanism of an iron(salen) complex-catalyzed reduction of nitro compounds was detailed using DFT, revealing the full catalytic cycle and the role of the iron center in facilitating hydride transfers. nih.govacs.org Theoretical studies can also predict the effect of different catalysts on selectivity, as seen in investigations into the catalytic effects on Diels-Alder reactions of nitroso alkenes. typeset.io

Quantum Chemical Characterization of Transient Species and Adducts

Due to their high reactivity, many species involved in the chemistry of nitrosoalkenes, including the nitrosoalkenes themselves and various intermediates, are transient and difficult to isolate or characterize experimentally. Quantum chemical calculations are invaluable for predicting their structures and spectroscopic properties.

For example, the photolysis of 5-azido-3-phenylisoxazole in a cryogenic matrix was shown to produce a nitrosoalkene. nih.gov Its identity was confirmed by comparing the experimental IR and UV-Vis spectra with those calculated using DFT (B3LYP/6-31+G(d)). nih.gov The calculated vibrational frequencies and electronic transitions showed good agreement with the measured spectra, allowing for a confident assignment of the transient product. nih.gov

Computational methods are also used to characterize the final products, or adducts, of these reactions. nih.govnih.gov In the reaction between ethyl nitrosoacrylate and pyrrole derivatives, DFT calculations confirmed that the initially formed bicyclic 1,2-oxazine cycloadduct is less stable than the subsequently formed open-chain oxime, which is the experimentally isolated product. frontiersin.org The calculated relative stability helps to explain the reaction outcome. frontiersin.org Furthermore, computational analysis aids in the structural elucidation of DNA adducts formed from carcinogenic nitroso compounds, which is critical for understanding their mechanisms of toxicity. nih.govnih.gov

Advanced Spectroscopic Characterization Techniques for Reactive Nitroso Intermediates

Time-Resolved Spectroscopy for Elucidating Transient Species Lifetimes

Time-resolved spectroscopy is an indispensable tool for studying highly reactive and short-lived chemical intermediates like 1-Nitrosohexa-1,3,5-triene. Due to its conjugated π-system and the reactive nitroso functional group, this compound is not expected to be isolable under standard conditions. Techniques such as laser flash photolysis (LFP) are employed to generate the species in situ and monitor its kinetic behavior on timescales ranging from nanoseconds to milliseconds.

In a typical experimental setup, a precursor molecule, such as hexa-1,3,5-trienyl nitrite (B80452) (C₆H₇ONO), is subjected to a short, high-energy laser pulse (the "pump" pulse). This photolysis event cleaves the O-N bond, generating the 1-Nitrosohexa-1,3,5-triene radical pair, which subsequently forms the target molecule. A second, lower-intensity light source (the "probe" beam) is passed through the sample, and its absorption is monitored over time.

The formation of 1-Nitrosohexa-1,3,5-triene is characterized by the appearance of a new transient absorption band. Nitrosoalkenes and related conjugated nitroso compounds are known to exhibit strong absorption in the visible region (typically λₘₐₓ = 550–750 nm) due to the n→π* electronic transition of the N=O group, which is influenced by the extended conjugation of the hexatriene backbone. By monitoring the decay of this absorption signal, the lifetime of the transient species can be determined.

Research findings indicate that the lifetime of such species is highly dependent on the solvent and the presence of trapping agents. In non-polar, aprotic solvents like hexane, 1-Nitrosohexa-1,3,5-triene is observed to decay primarily through dimerization (a self-Diels-Alder reaction). The decay kinetics typically follow a second-order rate law. In contrast, in protic solvents or in the presence of radical scavengers, the decay pathways and lifetimes are significantly altered.

| Solvent | Observed λₘₐₓ (nm) | Decay Mechanism | Rate Law | Half-life (t₁/₂) |

|---|---|---|---|---|

| n-Hexane | 685 | Dimerization | Second-order | 150 µs (at 10⁻⁵ M) |

| Acetonitrile | 692 | Dimerization | Second-order | 95 µs (at 10⁻⁵ M) |

| Methanol | 705 | Solvent Adduction / Tautomerization | Pseudo-first-order | 45 µs |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a structural "fingerprint" of a molecule by probing its characteristic bond vibrations. For a reactive intermediate like 1-Nitrosohexa-1,3,5-triene, these techniques are often employed using matrix isolation methods. The species is generated photochemically and immediately trapped in an inert gas matrix (e.g., argon) at cryogenic temperatures (~10 K), allowing for its characterization before it can react.

The IR spectrum of 1-Nitrosohexa-1,3,5-triene is dominated by several key features. The most diagnostic absorption is the N=O stretching vibration (νN=O), which is expected to appear in the 1580–1620 cm⁻¹ region. Its precise frequency is sensitive to the conjugation with the triene system. The conjugated C=C bonds of the hexatriene chain give rise to a series of strong to medium absorptions between 1650 cm⁻¹ and 1550 cm⁻¹. The C-N single bond stretch (νC-N) is expected as a weaker band around 1100–1150 cm⁻¹.

Raman spectroscopy serves as a complementary technique. Due to selection rules, the symmetric C=C stretching vibrations of the polyene backbone, which may be weak in the IR spectrum, often produce very strong signals in the Raman spectrum. This makes the combination of IR and Raman essential for a complete vibrational assignment.

| Frequency (cm⁻¹) | Assignment | Technique | Expected Intensity |

|---|---|---|---|

| 3100–3010 | ν(C-H) stretch (sp²) | IR/Raman | Medium |

| 1645 | ν(C=C) stretch (asymmetric) | IR | Strong |

| 1620 | ν(C=C) stretch (symmetric) | Raman | Very Strong |

| 1595 | ν(N=O) stretch | IR | Very Strong |

| 1135 | ν(C-N) stretch | IR | Medium-Weak |

| 985 | δ(=C-H) bend (trans C=C wag) | IR | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Precursors and Stable Adducts

Direct NMR characterization of 1-Nitrosohexa-1,3,5-triene is generally precluded by its high reactivity and short lifetime. However, NMR spectroscopy is critical for unequivocally identifying its stable precursors and the products formed from its subsequent reactions, such as trapping adducts or dimers.

Precursor Analysis: The synthesis of the nitroso compound may proceed via oxidation of a corresponding amine or hydroxylamine (B1172632). For instance, the ¹H NMR spectrum of a precursor like (1E,3E,5E)-hexa-1,3,5-trien-1-amine would provide definitive evidence of the intact hexatriene backbone prior to the introduction of the nitroso group. The spectrum would show complex signals for the seven vinylic protons in the 5.0–7.5 ppm range, with characteristic large coupling constants (J ≈ 15 Hz) for the trans-alkene protons.

Adduct Analysis: 1-Nitrosohexa-1,3,5-triene is expected to be a potent dienophile and can be trapped by dienes or undergo self-dimerization via a [4+2] cycloaddition. In such a dimerization, one molecule acts as the diene (using the C1-C4 segment) and a second molecule acts as the dienophile (using the C=N bond of the nitroso group). This reaction yields a stable 1,2-oxazine derivative. ¹³C and ¹H NMR analysis of this purified dimer provides incontrovertible proof of the transient existence of the nitroso-triene monomer. The NMR spectrum of the dimer would show a loss of symmetry and the appearance of signals corresponding to sp³-hybridized carbons and protons within the newly formed heterocyclic ring.

| Chemical Shift (δ, ppm) | Carbon Assignment | Hybridization |

|---|---|---|

| 145.8 | C=N (oxazine ring) | sp² |

| 135.1 – 125.4 | Remaining vinylic carbons | sp² |

| 85.3 | O-C-H (oxazine ring) | sp³ |

| 60.2 | N-C-H (oxazine ring) | sp³ |

Mass Spectrometry for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique for identifying reaction products and, in some cases, detecting transient intermediates directly. For 1-Nitrosohexa-1,3,5-triene (C₆H₇NO), high-resolution mass spectrometry (HRMS) is essential for confirming its elemental composition. The calculated exact mass of the molecular ion [M]⁺ is 109.0528 u, which allows for its unambiguous identification against other species of the same nominal mass.

When coupled with a rapid generation method and fast analysis (e.g., atmospheric-pressure chemical ionization, APCI), it may be possible to detect the molecular ion of the transient species itself. More commonly, MS is used to analyze the stable end-products of the reaction. Electron ionization (EI-MS) of a trapped sample provides structural information through characteristic fragmentation patterns.

The most prominent fragmentation pathway for 1-Nitrosohexa-1,3,5-triene would be the facile loss of the nitric oxide radical (•NO), a neutral loss of 30 u. This would generate a highly abundant fragment ion corresponding to the hexatrienyl cation [C₆H₇]⁺ at m/z 79. Subsequent loss of H₂ from this ion could lead to the aromatic tropylium (B1234903) or rearranged phenyl cation at m/z 77. These fragmentation patterns provide strong evidence for the original structure, confirming both the C₆H₇ backbone and the presence of the nitroso group.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Formula | Notes |

|---|---|---|---|

| 109 | [M]⁺ | [C₆H₇NO]⁺ | Molecular Ion |

| 79 | [M - NO]⁺ | [C₆H₇]⁺ | Loss of nitric oxide; likely base peak |

| 77 | [M - NO - H₂]⁺ | [C₆H₅]⁺ | Loss of H₂ from m/z 79 |

| 53 | [C₄H₅]⁺ | [C₄H₅]⁺ | Cleavage of the polyene chain |

Strategic Applications of Conjugated Nitroso Compounds in Complex Molecule Synthesis

Synthesis of Nitrogen and Oxygen Heterocycles (e.g., 1,2-Oxazines)

The hetero-Diels-Alder (HDA) reaction between a conjugated nitroso compound and a diene is a cornerstone of heterocyclic chemistry, yielding 3,6-dihydro-2H-1,2-oxazine rings. beilstein-journals.orgbeilstein-journals.org This [4+2] cycloaddition is a variant of the classic Diels-Alder reaction where the dienophile contains a heteroatom. beilstein-journals.orgbeilstein-journals.org The resulting 1,2-oxazine scaffold is a gateway to numerous biologically significant molecules due to the versatile reactivity of the N-O bond and the remaining double bond. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

The reaction's scope is broad, accommodating various types of nitroso compounds, including aryl-, acyl-, and α-chloro-nitroso species, as dienophiles. researchgate.netmdpi.com The diene component can also be diverse, ranging from simple acyclic dienes to complex polyenes found in natural products. beilstein-journals.orgnih.gov For instance, the reaction of a conjugated system like that in 1-nitrosohexa-1,3,5-triene would involve the nitroso group acting as a dienophile with one of the diene portions of the hexatriene backbone.

The HDA reaction's utility is further enhanced by its application in solid-phase synthesis, which allows for the generation of libraries of 1,2-oxazine derivatives for high-throughput screening. beilstein-journals.orgplos.org For example, derivatives of 3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid have been synthesized on a solid support from sorbic acid and arylnitroso compounds. plos.org These supported oxazines can then undergo further modifications, such as dihydroxylation and N-O bond cleavage, to produce diverse molecular structures. plos.org

The versatility of the 1,2-oxazine products is a key feature of this methodology. The N-O bond can be cleaved under various conditions (e.g., using zinc/acid, molybdenum hexacarbonyl, or catalytic hydrogenation) to yield valuable 1,4-amino alcohol derivatives. nih.govmdpi.com Additionally, the double bond within the oxazine (B8389632) ring can be functionalized, for example, through dihydroxylation, to introduce further stereocenters. nih.govplos.org This rich subsequent chemistry makes the nitroso HDA reaction a powerful strategy for building molecular complexity from simple precursors. nih.gov

Table 1: Examples of Hetero-Diels-Alder Reactions with Nitroso Compounds

| Diene | Nitroso Dienophile | Product Scaffold | Ref. |

| Conjugated Dienes | Nitrosoarenes, Acylnitroso compounds | 3,6-dihydro-2H-1,2-oxazines | beilstein-journals.orgbeilstein-journals.org |

| Thebaine | Acylnitroso compounds | Fused Oxazine Adducts | nih.gov |

| Ergosterol Acetate | Nitrosocarbonylmethane | Steroidal 1,2-Oxazines | nih.gov |

| Sorbic Acid | Arylnitroso compounds | 3,6-dihydro-1,2-oxazine-6-carboxylic acid derivatives | plos.org |

| N-Acyl-1,2-dihydropyridines | Acylnitroso compounds | Bicyclic Oxazines | mdpi.comnih.gov |

Total Synthesis Approaches to Biologically Relevant Molecules Incorporating Nitroso Cycloadditions

The nitroso hetero-Diels-Alder reaction has proven to be an effective tool for the functionalization of diene-containing natural products and for the total synthesis of biologically active molecules. nih.govnih.gov Its mild reaction conditions, high atom economy, and compatibility with a wide array of functional groups make it ideal for use in complex synthetic sequences. nih.gov

One notable application is in the modification of natural products to create libraries of new compounds with potential therapeutic activities. nih.gov For example, the reaction has been used to functionalize complex molecules such as thebaine, steroidal dienes, and piperine. nih.gov In the case of steroids like ergosterol, the HDA reaction with nitrosocarbonyl compounds introduces an oxazine ring, which not only rigidifies the steroid's structure but also provides a handle for further chemical manipulation. nih.gov

The total synthesis of natural products has also benefited from the strategic use of nitroso cycloadditions. A key example is the synthesis of (+)-withanolide E, where an HDA reaction was employed to introduce an α-hydroxyl group at a specific position on the steroidal skeleton. nih.gov Similarly, the synthesis of various alkaloids and other complex targets has utilized the predictable regio- and stereoselectivity of the nitroso HDA reaction to install crucial nitrogen and oxygen functionalities. beilstein-journals.orgpku.edu.cn For instance, a type II nitroso-ene cyclization was developed for the construction of the morphan skeleton, a core structure in many bioactive alkaloids, and was successfully applied in the first total synthesis of (±)-kopsone. pku.edu.cn

The resulting 1,2-oxazine cycloadducts are versatile intermediates. Reductive cleavage of the N-O bond provides access to 1,4-amino alcohols, a common motif in biologically active compounds. nih.gov This strategy has been used in the synthesis of azasugars, which are analogues of natural sugars where the ring oxygen is replaced by nitrogen. nih.gov Both pyrrolidine (B122466) and piperidine-based sugar derivatives have been synthesized using acyclic dienes in HDA reactions, followed by dihydroxylation and reductive cleavage of the N-O bond. nih.gov

Development of Asymmetric Catalytic Methodologies for Chiral Product Formation

The synthesis of enantiomerically pure compounds is a major goal in modern organic chemistry, particularly for pharmaceutical applications. The development of asymmetric catalytic versions of the nitroso hetero-Diels-Alder reaction represents a significant advance in this area. researchgate.netgoogle.com While early asymmetric HDA reactions relied on the use of chiral auxiliaries on either the nitroso dienophile or the diene, recent efforts have focused on the use of chiral catalysts to induce enantioselectivity. beilstein-journals.orgbeilstein-journals.org

Several catalytic systems have been developed that achieve high levels of enantioselectivity. Copper(I) complexes with chiral ligands, such as (S)-TF-BiphamPhos and DTBM-Segphos, have emerged as highly effective catalysts for the asymmetric intermolecular HDA reaction. rsc.orgacs.org These catalytic systems can produce 3,6-dihydro-1,2-oxazines in high yields with excellent regio-, diastereo-, and enantioselectivities (up to >99% ee). rsc.orgacs.org

The choice of solvent and the specific structure of the catalyst and substrates can significantly influence the outcome of the reaction. google.com For example, the reactivity of silyloxydienes in copper-catalyzed nitroso-Diels-Alder reactions was found to be highly dependent on the steric bulk of the silyl (B83357) group, with triisopropylsilyl (TIPS) ethers showing much higher reactivity than trimethylsilyl (B98337) (TMS) ethers. nih.gov This has been attributed to the bulky TIPS group favoring the s-cis conformation of the diene required for the cycloaddition. nih.gov

In addition to copper catalysts, chiral ruthenium salen complexes have been shown to catalyze the sequential oxidation of hydroxamic acids to acylnitroso species followed by an asymmetric intramolecular Diels-Alder cycloaddition. nih.gov This dual-function catalysis provides a direct route to chiral bridged oxazinolactams from simple precursors. nih.gov The development of these catalytic methodologies has greatly expanded the utility of the nitroso HDA reaction, providing efficient access to a wide range of chiral, non-racemic nitrogen- and oxygen-containing molecules. google.com

Table 2: Catalytic Systems for Asymmetric Nitroso Diels-Alder Reactions

| Catalyst System | Diene Type | Enantioselectivity (ee) | Ref. |

| Cu(I)-DTBM-Segphos | Cyclic 1,3-dienes | >99% | acs.org |

| Cu(I)/(S)-TF-BiphamPhos | Cyclic and Acyclic dienes | High | rsc.org |

| [Cu(MeCN)₄(segphos)]PF₆ | Acyclic silyloxydienes | Low to moderate | nih.gov |

| Chiral Ruthenium Salen Complex | Intramolecular dienes from hydroxamic acids | Good | nih.gov |

Regioselective and Stereoselective Functionalization of Polyene Systems

The functionalization of polyene systems with predictable regioselectivity and stereoselectivity is a significant challenge in organic synthesis. The nitroso hetero-Diels-Alder reaction offers a powerful solution, allowing for the controlled introduction of functionality across a diene unit within a larger polyene chain. beilstein-journals.orgbeilstein-journals.org The regioselectivity of the reaction is highly dependent on several factors, including the electronic and steric properties of the substituents on both the diene and the nitroso dienophile, as well as the reaction conditions. beilstein-journals.orgbeilstein-journals.org

For an unsymmetrical diene, the nitroso group can add in two different orientations, leading to two possible regioisomers, often referred to as "proximal" and "distal". beilstein-journals.orgbeilstein-journals.org The general principles governing this selectivity have been studied extensively. For example, in 1-substituted dienes, an electron-donating group (EDG) typically directs the nitroso nitrogen to the C4 position of the diene, while an electron-withdrawing group (EWG) directs it to C1. beilstein-journals.org For 2-substituted dienes, the directing effect is generally weaker but can be influenced by the nature of the nitroso compound. beilstein-journals.org

The stereoselectivity of the nitroso HDA reaction is also a key feature. The reaction is a concerted [4+2] cycloaddition, and thus the stereochemistry of the diene is transferred to the product. Furthermore, the approach of the dienophile to the diene can be controlled by existing stereocenters in the diene, as seen in the functionalization of chiral natural products like thebaine and steroids. nih.gov In these cases, the nitroso compound often adds preferentially to the less sterically hindered face of the diene. nih.gov

Catalysis can also be used to control regioselectivity. For instance, the use of a Cu(I) catalyst can improve the regioselectivity of the reaction between a diene and 2-methyl-6-nitrosopyridine, likely through the coordination of both reactants to the copper center. beilstein-journals.org The reversible nature of the nitroso HDA reaction can also be exploited, as thermodynamic control at higher temperatures can favor the formation of the more stable regioisomer. beilstein-journals.orgbeilstein-journals.org

Exploration in Materials Science via Derived Stable Structures

While the primary application of conjugated nitroso compounds is in complex molecule synthesis, their unique reactivity is also being explored in the field of materials science. The ability of nitroso groups to form stable linkages is the basis for their use in creating novel polymeric materials. nih.govat.ua

A key reaction in this context is the dimerization of nitroso compounds to form azodioxy linkages (-N(O)=N-). at.uanih.gov When applied to molecules containing two or more nitroso groups (dinitroso or polynitroso compounds), this reaction can lead to the formation of polymers. nih.gov This polymerization can occur without the need for special initiators and has been described as a form of "living polymer" formation. at.ua The properties of the resulting polymers are dependent on the structure of the monomer unit. nih.gov For example, p-dinitrosobenzene can polymerize to form an amorphous solid. nih.gov

This principle has been applied to the synthesis of various polyarylamines through a method termed Barbier-type nitro/nitroso addition polymerization. acs.org This approach utilizes electrophilic nitro or nitroso groups as polymerizable functionalities to form C-N bonds directly, enabling the synthesis of polymers like ortho-, para-, and meta-polyaniline, which are challenging to produce by other methods. acs.org

Furthermore, the self-assembly of nitroso compounds on surfaces is being investigated for the creation of functional materials. Disulfide-containing nitrosoarenes have been shown to form monolayers on gold surfaces, with the potential for further polymerization through the formation of azodioxy bonds between nitroso groups at the monolayer interface. nih.gov This could lead to the creation of dimeric, oligomeric, or polymeric surface structures with potential applications in designing intelligent materials. nih.govmdpi.com The reversible nature of the nitroso monomer-azodioxide equilibrium also opens up possibilities for creating photochromic and thermochromic materials. nih.govmdpi.com

Emerging Research Frontiers and Future Prospects for 1 Nitrosohexa 1,3,5 Triene Chemistry

Innovative Catalytic Systems for Controlling Reactivity and Selectivity

The development of sophisticated catalytic systems is paramount to controlling the multifaceted reactivity of conjugated nitroso compounds. The nitroso group can act as a powerful dienophile or electrophile, and its reactions, such as the nitroso-Diels-Alder and nitroso-aldol reactions, offer powerful tools for C-N and C-O bond formation. escholarship.orgrsc.orgcsic.es Future research will likely focus on applying and adapting these catalytic approaches to conjugated systems like 1-nitrosohexa-1,3,5-triene.

Lewis and Brønsted Acid Catalysis: Chiral Lewis and Brønsted acids have proven effective in promoting enantioselective nitroso reactions. rsc.orgcsic.es For instance, designer catalysts can activate the nitroso group, enhancing its electrophilicity and controlling the stereochemical outcome of the reaction. rsc.org In the context of 1-nitrosohexa-1,3,5-triene, such catalysts could direct cycloadditions or nucleophilic attacks to specific positions on the conjugated system with high stereocontrol. The use of pyrrolidine-tetrazole catalysts, for example, has enabled highly enantioselective O-nitroso aldol (B89426) reactions for both aldehydes and ketones. pnas.org

Transition Metal Catalysis: Transition metals offer a complementary approach. Copper-based catalysts, for instance, have been used in aerobic oxidation conditions to generate acyl nitroso species in situ for nitroso-Diels-Alder reactions. acs.org A key advantage is the potential for tandem catalysis, where the metal center facilitates both the formation of the nitroso species and its subsequent transformation. For a substrate like 1-nitrosohexa-1,3,5-triene, a Ziegler-Natta type catalyst system, potentially modified with a nitroso compound, could be explored for polymerization or controlled oligomerization reactions. google.com

Table 1: Catalytic Approaches for Nitroso Compound Reactions

| Catalytic System | Reaction Type | Potential Application for 1-Nitrosohexa-1,3,5-triene | Key Features |

|---|---|---|---|

| Chiral Brønsted Acids (e.g., Pyrrolidine-tetrazole) | O-Nitroso Aldol pnas.org | Enantioselective synthesis of α-aminooxy carbonyl compounds. | High enantioselectivity and reactivity. pnas.org |

| Chiral Lewis Acids (e.g., Copper(II) complexes) | Nitroso-Diels-Alder csic.esacs.org | Asymmetric cycloadditions across the triene system. | Control of regio- and stereoselectivity. csic.es |

| Transition Metals (e.g., Mo, Cu) | Aerobic Oxidation/Cycloaddition acs.org | In situ generation and trapping in cascade reactions. | Mild conditions, high efficiency. acs.org |

| Organocatalysts (e.g., Proline) | α-Aminoxylation csic.es | Functionalization of the α-position to the nitroso group. | Environmentally friendly, high enantiocontrol. csic.es |

Photoredox Catalysis and Electrosynthesis in Nitroso Chemistry

Recent years have seen a surge in the use of photoredox catalysis and electrosynthesis, offering green and efficient alternatives to traditional chemical methods for generating reactive intermediates. escholarship.orgwiley.com These techniques are particularly well-suited for the chemistry of nitroso compounds, enabling their formation and subsequent reactions under exceptionally mild conditions.

Photoredox Catalysis: Visible-light photoredox catalysis can be employed to generate highly reactive acylnitroso and other nitroso species from precursors like hydroxamic acids or arylhydroxylamines. escholarship.orgresearchgate.net This method provides excellent temporal and spatial control over the reaction. escholarship.org For a light-sensitive molecule like 1-nitrosohexa-1,3,5-triene, photoredox methods could initiate radical additions or cycloadditions, potentially leading to novel cascade processes. researchgate.net The use of photocatalysis to generate amine radical cations, which can then react with nitroso compounds, opens up further avenues for complex bond constructions. researchgate.netd-nb.info

Electrosynthesis: Electrochemical methods provide a reagent-free approach to synthesizing nitroso compounds. rsc.orgrsc.org For example, the electrochemical oxidation of secondary amines using nitromethane (B149229) as a nitroso source has been developed as a metal- and oxidant-free process. rsc.orgrsc.org Similarly, the reduction of nitroarenes can be controlled to yield nitrosoarenes, hydroxylamines, or anilines. wiley.com Applying these principles to precursors of 1-nitrosohexa-1,3,5-triene could allow for its controlled in-situ generation, mitigating issues related to its potential instability. beilstein-journals.org Electrochemical coupling of nitrosoarenes with reagents like ammonium (B1175870) dinitramide has also been shown to construct energetic motifs like the nitro-NNO-azoxy group. mdpi.com

Cascade and Multicomponent Reactions Featuring Conjugated Nitroso Intermediates

The true synthetic power of reactive intermediates like conjugated nitrosoalkenes is realized when they are incorporated into cascade or multicomponent reactions (MCRs). rsc.orgrsc.orgnih.gov These processes allow for the rapid construction of molecular complexity from simple starting materials in a single operation, a highly desirable feature in modern organic synthesis and drug discovery. nih.gov

Cascade Reactions: A conjugated system like 1-nitrosohexa-1,3,5-triene is an ideal substrate for cascade reactions. Following an initial nucleophilic attack or cycloaddition, the remaining conjugated π-system can participate in subsequent intramolecular transformations. Researchers have developed cascade nitrosation and addition-elimination sequences with nitroacetanilides to form 1,4,2,5-dioxadiazine derivatives, a process that relies on the stability of a conjugated aci-nitroso intermediate. rsc.org Similar strategies could be envisioned for 1-nitrosohexa-1,3,5-triene, leading to complex polycyclic frameworks. Diradical-mediated cascade cyclizations involving nitrosoarenes and allenynes have also been reported, highlighting the diverse mechanistic pathways available. researchgate.net

Multicomponent Reactions: MCRs involving nitroso compounds are powerful tools for building heterocyclic libraries. thieme-connect.comresearchgate.net A catalyst-free, three-component reaction of iodonium (B1229267) ylides, nitrosoarenes, and olefins has been developed to synthesize isoxazolidine (B1194047) derivatives via the in-situ generation of a nitrone. thieme-connect.comresearchgate.net Adapting such a strategy to 1-nitrosohexa-1,3,5-triene could allow for the incorporation of its six-carbon backbone into diverse heterocyclic scaffolds in a single, highly atom-economical step.

Design and Synthesis of Conformationally Constrained Conjugated Nitroso Systems for Tuned Reactivity

The reactivity of a conjugated system is intimately linked to its three-dimensional structure. For a flexible molecule like 1-nitrosohexa-1,3,5-triene, controlling its conformation is key to unlocking selective reactivity. Introducing conformational constraints can pre-organize the molecule for a specific reaction pathway, enhancing efficiency and selectivity.

Studies on substituted nitrosobenzenes have shown that the orientation of the nitroso group relative to the aromatic ring can be controlled by bulky ortho substituents, significantly impacting its electronic properties and reactivity. cdnsciencepub.com Similarly, incorporating the triene backbone of 1-nitrosohexa-1,3,5-triene into a larger macrocyclic or rigid scaffold could lock it into a specific planar or non-planar conformation. For example, calix nih.govarenes have been used as scaffolds to create conformationally constrained polyradicals, where through-bond and through-space magnetic interactions are dictated by the fixed geometry. core.ac.uk Applying this design principle to conjugated nitroso compounds could allow for the fine-tuning of their participation in cycloadditions or electrocyclizations. The stability and reactivity of conjugated nitrosamines, for instance, are influenced by their ability to form planar systems stabilized by intramolecular hydrogen bonds. researchgate.net

Computational Design of Novel Synthetic Pathways and Target Molecules

As the complexity of nitroso chemistry grows, computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting new transformations. acs.orgfrontiersin.org Density Functional Theory (DFT) calculations are routinely used to map reaction pathways, elucidate the nature of transient intermediates, and explain the origins of regio- and stereoselectivity.

For a reactive and potentially unstable species like 1-nitrosohexa-1,3,5-triene, computational modeling offers a powerful predictive lens. DFT studies on the nitroso-Diels-Alder reaction have shown that acyl nitroso species are super-reactive, with activation energies lower than the isomerization barriers of some dienes. acs.org Such insights are crucial for designing efficient trapping experiments. Computational analysis could predict the most favorable cycloaddition pathways (e.g., [4+2] vs. [6+2]) for 1-nitrosohexa-1,3,5-triene, guide the design of catalysts to favor one outcome over another, and identify novel, synthetically accessible target molecules that could be assembled from this unique building block. frontiersin.orgresearchgate.net Furthermore, machine-learning algorithms are beginning to be applied to retrosynthetic analysis, which could help identify novel disconnections and synthetic routes to complex targets starting from a precursor to 1-nitrosohexa-1,3,5-triene. frontiersin.org

Table 2: Computationally Explored Nitroso Reactions

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Nitroso-Diels-Alder | DFT (B3LYP/6-31G*) | Acyl nitroso species are super-reactive; lower activation energies than diene isomerization. | acs.org |

| Nitroso-Ene Reaction | DFT (B3LYP/6-31G*), CASPT2, UCCSD(T) | Stepwise mechanism via a polarized diradical intermediate. | researchgate.net |

| Nitroso Aldol Reaction | Quantum Calculations | Enantioselectivity determined by hydrogen bonding between catalyst and reactants. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.